molecular formula C14H8Cl2N2S4Zn B12931143 5-chloro-3H-1,3-benzothiazole-2-thione;zinc

5-chloro-3H-1,3-benzothiazole-2-thione;zinc

Cat. No.: B12931143
M. Wt: 468.8 g/mol
InChI Key: RPFNYNFSCWSSAT-UHFFFAOYSA-N
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Description

5-chloro-3H-1,3-benzothiazole-2-thione;zinc is a compound that belongs to the class of benzothiazoles. Benzothiazoles are organic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3H-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of sulfur. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann and has been widely used in the synthesis of benzothiazole derivatives .

Industrial Production Methods

Industrial production of 5-chloro-3H-1,3-benzothiazole-2-thione involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .

Scientific Research Applications

5-chloro-3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Similar in structure but lacks the chlorine atom.

    5-chloro-2-mercaptobenzothiazole: Very similar but differs in the position of the chlorine atom.

Uniqueness

5-chloro-3H-1,3-benzothiazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C14H8Cl2N2S4Zn

Molecular Weight

468.8 g/mol

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione;zinc

InChI

InChI=1S/2C7H4ClNS2.Zn/c2*8-4-1-2-6-5(3-4)9-7(10)11-6;/h2*1-3H,(H,9,10);

InChI Key

RPFNYNFSCWSSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2.C1=CC2=C(C=C1Cl)NC(=S)S2.[Zn]

Origin of Product

United States

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